molecular formula C18H17N3OS2 B2554891 N-(m-tolyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-74-8

N-(m-tolyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No. B2554891
CAS RN: 864917-74-8
M. Wt: 355.47
InChI Key: PLTNUNDHMOLWLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(m-tolyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide” is a chemical compound. The crystal structure of this compound is stabilized by weak intermolecular N—H…S hydrogen bonds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of N- (p-tolyl)acetamide with phosphorus pentasulfide in toluene gives a related compound, C9H11NS . The amide group forms N—H…S hydrogen bonds with adjacent molecules, linking them into chains .


Molecular Structure Analysis

The structure of N–(m–tolyl)thioacetamide with the atomic numbering scheme is presented in the referenced paper . The molecules of this compound form an intermolecular N—H···S hydrogen bonds. These intermolecular hydrogen bonds link the molecules of N–(m–tolyl)thioacetamide giving infinite zigzag chains parallel to the c axis .

Scientific Research Applications

Anticancer Applications

1,3,4-Thiadiazole derivatives, including those structurally related to N-(m-tolyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, have been extensively studied for their potential anticancer properties. These compounds have demonstrated promising cytotoxic activity against various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) cells. For instance, certain derivatives showed significant inhibitory effects, with one compound exhibiting cytotoxic activity comparable to cisplatin, a commonly used chemotherapy drug (Çevik et al., 2020). This suggests potential applications in developing new anticancer therapies.

Antimicrobial and Antiviral Activities

The synthesis of thiadiazole derivatives has also been linked to antimicrobial and antiviral activities. Specific compounds have been shown to exhibit significant effects against various bacterial and fungal pathogens, as well as viruses like the tobacco mosaic virus (TMV). The bioassay results indicated that most of the target compounds displayed good antibacterial activities against pathogens such as Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum, with some compounds outperforming existing antibacterial agents (Tang et al., 2019).

Optoelectronic Applications

Thiazole-based compounds, including those incorporating 1,3,4-thiadiazole moieties, have found applications in the field of optoelectronics. They have been used in the synthesis of conducting polymers with promising optoelectronic properties, such as suitable optical band gaps for applications in electronic devices (Camurlu & Guven, 2015). This opens up possibilities for their use in the development of new materials for electronic and photonic applications.

Anti-HIV Properties

Additionally, acetamide derivatives related to the compound have been explored for their potential as anti-HIV drugs. Density Functional Theory (DFT) studies on similar compounds have indicated that they may interact effectively with biological targets relevant to HIV treatment, suggesting a promising avenue for the development of new therapeutic agents against HIV (Oftadeh et al., 2013).

properties

IUPAC Name

N-(3-methylphenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS2/c1-12-5-3-7-14(9-12)17-20-18(24-21-17)23-11-16(22)19-15-8-4-6-13(2)10-15/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTNUNDHMOLWLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(m-tolyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

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